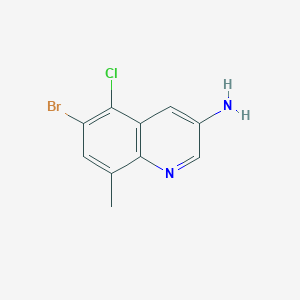![molecular formula C9H19N3O B13173512 3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B13173512.png)
3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea is a synthetic organic compound with the molecular formula C₉H₁₉N₃O It is characterized by the presence of a pyrrolidine ring, an ethyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea typically involves the reaction of 2-methylpyrrolidine with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the urea moiety.
Scientific Research Applications
3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea: Similar structure with a different substitution pattern on the pyrrolidine ring.
3-Ethyl-1-(2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoyl)urea: Another related compound with an additional amino group.
Uniqueness
3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea is unique due to its specific substitution pattern and the presence of both ethyl and urea functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-ethyl-3-[(2-methylpyrrolidin-2-yl)methyl]urea |
InChI |
InChI=1S/C9H19N3O/c1-3-10-8(13)11-7-9(2)5-4-6-12-9/h12H,3-7H2,1-2H3,(H2,10,11,13) |
InChI Key |
MYFYYFPMLXFKJX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCC1(CCCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


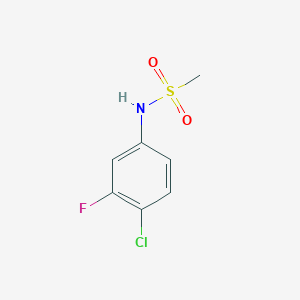
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
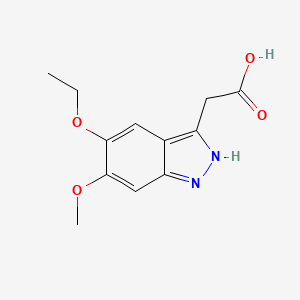
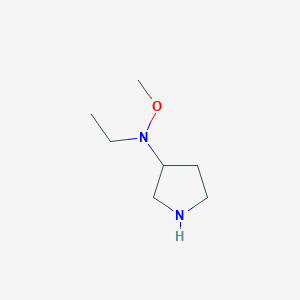
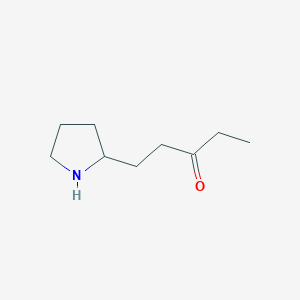
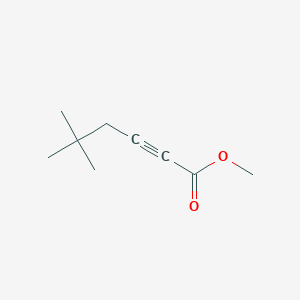
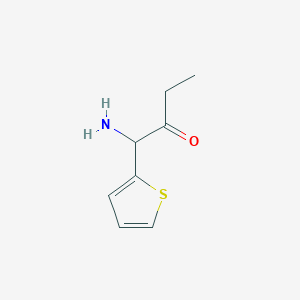
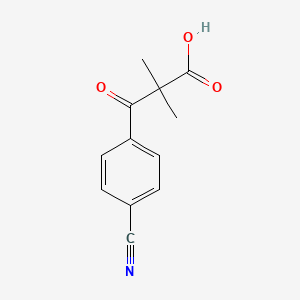
amine](/img/structure/B13173482.png)
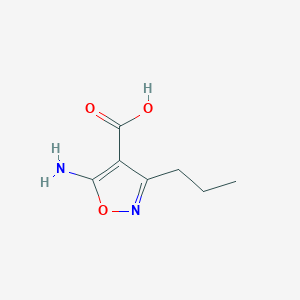
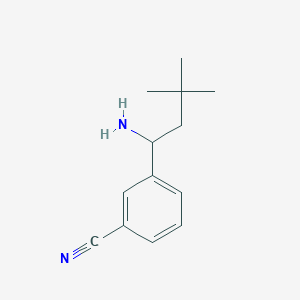
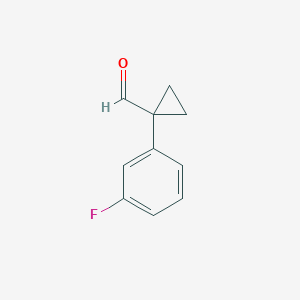
![N-[(3,3-Difluorocyclobutyl)methyl]aniline](/img/structure/B13173501.png)
